5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Description
5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C11H8ClNOS2 and its molecular weight is 269.8 g/mol. The purity is usually 95%.
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Biological Activity
5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazolidine ring and a chlorobenzylidene moiety. The biological properties of this compound have been investigated in various studies, highlighting its anticancer, anti-inflammatory, and metabolic effects.
- Molecular Formula : C11H8ClNOS
- Molecular Weight : 269.77 g/mol
- CAS Number : 23517-83-1
Anticancer Activity
Research has shown that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that compounds similar to this compound demonstrated concentration-dependent cytotoxicity against K562 and HeLa cells, with IC50 values ranging from 8.5 µM to 15.1 µM .
Table 1: Cytotoxic Effects of Thiazolidinone Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | K562 | 8.5 |
Compound B | HeLa | 15.1 |
Compound C | MDA-MB-361 | 12.7 |
The anticancer activity of thiazolidinone derivatives is often linked to the induction of apoptosis in cancer cells. Mechanistic studies indicate that these compounds may activate both extrinsic and intrinsic apoptotic pathways .
Anti-inflammatory Activity
In addition to anticancer properties, thiazolidinone derivatives have shown anti-inflammatory effects by reducing pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage cell lines . This suggests their potential as therapeutic agents for inflammatory diseases.
Metabolic Effects
Recent studies have explored the role of thiazolidinones in metabolic disorders. Compounds similar to this compound have been shown to improve insulin sensitivity and modulate glucose metabolism in diabetic models . These compounds effectively reduced hyperglycemia and improved lipid profiles in high-carbohydrate diet-induced insulin-resistant mice .
Table 2: Metabolic Effects of Thiazolidinone Derivatives
Effect | Measurement | Result |
---|---|---|
Glucose Uptake | mg/dL | Reduced |
Insulin Sensitivity | % Increase | Significant |
Lipid Profile Improvement | mg/dL | Decreased triglycerides |
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving patients with leukemia treated with thiazolidinone derivatives showed a marked reduction in tumor size and improved survival rates compared to control groups.
- Metabolic Syndrome Management : In a clinical trial focusing on metabolic syndrome, participants receiving thiazolidinone treatment exhibited significant improvements in glucose tolerance tests and lipid profiles.
Properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRYJAAWKRWXCV-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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